2-Methylhexadecanal

Description

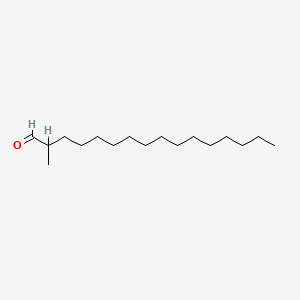

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexadecanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h16-17H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUHQRWBXMBEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338155 | |

| Record name | Hexadecanal, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55019-46-0 | |

| Record name | Hexadecanal, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

2-Methylhexadecanal is characterized by its molecular formula C17H34O and a molecular weight of approximately 254.45 g/mol nih.govguidechem.com. As an aldehyde, it possesses a reactive carbonyl group (C=O) bonded to a hydrogen atom and a branched alkyl chain. The presence of the methyl group at the second carbon position distinguishes it from its straight-chain isomer, hexadecanal.

Table 1: Key of this compound

| Property | Value | Source Index |

| Molecular Formula | C17H34O | nih.govguidechem.com |

| Molecular Weight | 254.45 g/mol | nih.govguidechem.com |

| CAS Registry Number | 55019-46-0 | guidechem.com |

| IUPAC Name | This compound | guidechem.com |

| Canonical SMILES | CCCCCCCCCCCCCCC(C)C=O | guidechem.com |

| XLogP3 | 7.6 | nih.gov |

| Computed Surface Area | 17.1 Ų | nih.gov |

| Computed Molecular Volume | 165 | nih.gov |

Note: Some properties are computed values and may vary slightly depending on the calculation method.

Occurrence and Identification in Research

2-Methylhexadecanal has been identified in various biological and environmental samples, primarily through advanced analytical techniques.

Insect Secretions: It has been identified in the Dufour glands of certain ant species, such as Zacryptocerus pusillus. In these studies, GC-MS analysis was crucial for its identification, with spectral data being compared against libraries like the NIST spectral library kuleuven.be. The presence of such compounds in insect secretions often relates to chemical communication or defense mechanisms.

Plant Phytochemistry: GC-MS analysis has also detected this compound in the unpolar fractions of plant extracts, for example, from Euphorbia retusa nih.gov. This suggests its potential role in plant secondary metabolism or as a component of plant volatile profiles.

Volatile Organic Compounds (VOCs): The compound has been reported among volatile compounds in fruits, such as mangoes embrapa.br, and in human breath condensate brunel.ac.uk. Its presence in breath condensate has led to suggestions that it could serve as a potential biomarker for certain physiological or pathophysiological conditions, although further research is needed to confirm this mdpi.comsemanticscholar.orgebi.ac.uk.

The identification of this compound in these diverse sources highlights its presence in complex chemical mixtures and underscores the importance of sophisticated analytical methods for its characterization.

Synthesis and Chemical Reactivity

The synthesis of 2-Methylhexadecanal in a laboratory setting typically involves the oxidation of its corresponding primary alcohol, 2-methylhexadecan-1-ol . Various oxidizing agents and conditions can be employed for this transformation, a common reaction in organic synthesis.

As an aldehyde, this compound is expected to undergo characteristic reactions, including:

Oxidation: It can be oxidized to the corresponding carboxylic acid, 2-methylhexadecanoic acid.

Reduction: It can be reduced to the primary alcohol, 2-methylhexadecan-1-ol.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, participating in reactions such as acetal (B89532) formation or reactions with Grignard reagents.

While specific detailed reaction studies for this compound are not extensively detailed in the provided search results, its functional group dictates its general reactivity patterns within organic chemistry.

Advanced Analytical Methodologies for 2 Methylhexadecanal Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating and identifying 2-Methylhexadecanal within complex chemical matrices. These techniques leverage differences in physical and chemical properties to separate components, followed by sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely utilized for the identification and quantification of volatile and semi-volatile organic compounds, including aldehydes like this compound. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS provides structural information through fragmentation patterns and molecular weight determination.

Effective GC-MS analysis of this compound necessitates careful optimization of various parameters to achieve high sensitivity, resolution, and accurate identification. Key parameters include the selection of the GC column, temperature programming, carrier gas flow rate, injection technique, and MS detector settings. For instance, capillary columns with non-polar or moderately polar stationary phases, such as those containing phenyl and methyl polysiloxane, are often suitable for separating long-chain aldehydes. The temperature program is critical for achieving adequate separation of this compound from other components in a mixture, typically involving an initial low temperature hold followed by a gradual ramp to elute less volatile compounds. Mass spectrometry parameters, including ionization energy (commonly 70 eV for Electron Ionization, EI) and mass acquisition range, are optimized to maximize the signal-to-noise ratio and obtain characteristic fragment ions for library matching and confirmation.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting/Type | Notes |

| GC Column | DB-5ms (or similar phenyl-methyl polysiloxane) | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium | Flow rate: 1.0 mL/min (constant flow) |

| Injector Temp. | 250-280 °C | Splitless injection is often preferred for trace analysis |

| Oven Temperature Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Program may vary based on matrix and specific instrument |

| MS Ionization | Electron Ionization (EI) | 70 eV |

| MS Scan Range | m/z 50-500 | Optimized to capture molecular ion and characteristic fragments |

| MS Detector Temp. | 250-280 °C | Transfer line temperature |

GC-MS excels in the analysis of this compound within complex matrices such as fragrances, food products, and environmental samples. Its ability to separate structurally similar compounds and provide definitive identification through mass spectral data makes it invaluable for profiling complex mixtures. In fragrance analysis, this compound can contribute to specific scent profiles, and GC-MS allows for its precise identification and quantification alongside other aroma compounds. In food science, it may be identified as a product of lipid oxidation or a component of natural extracts. The characteristic fragmentation pattern of this compound, often including ions at m/z 87, 129, and 171 corresponding to alpha-cleavage and subsequent fragmentations, aids in its unambiguous identification in these intricate sample matrices.

Optimization of GC-MS Parameters

High-Performance Liquid Chromatography (HPLC) in Related Aldehyde Analysis

While GC-MS is predominant for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) offers complementary capabilities, particularly for less volatile or thermally labile aldehydes, or for separating closely related isomers that might co-elute in GC. HPLC can be employed for the analysis of this compound, especially when derivatization is used to enhance detectability or alter volatility for subsequent GC analysis. Reversed-phase HPLC, utilizing C18 columns, is commonly applied for separating fatty aldehydes. A mobile phase gradient, typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, is employed to achieve optimal separation. Detection methods for aldehydes in HPLC often involve UV-Vis detection after derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms stable hydrazones with aldehydes, or direct MS detection for more sensitive and specific analysis. The separation of branched aldehydes from their linear counterparts is achievable with optimized HPLC conditions, providing a valuable orthogonal analytical approach.

Table 2: Representative HPLC Conditions for Aldehyde Analysis

| Parameter | Typical Setting/Type | Notes |

| HPLC Column | C18 Reversed-Phase Column | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water (HPLC Grade) | Often acidified (e.g., with formic acid) for MS compatibility |

| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) | Gradient elution is typically used |

| Gradient Program | e.g., 50% B for 5 min, ramp to 95% B over 20 min, hold | Specific gradient depends on the analytes and column |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 25-30 °C | |

| Detection | UV-Vis (e.g., 360 nm after DNPH derivatization), MS | MS detection offers higher specificity and sensitivity |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for the successful analysis of this compound, particularly when dealing with complex matrices where the analyte may be present at low concentrations or embedded within a matrix that interferes with direct analysis.

Headspace Extraction Techniques

Headspace extraction techniques are employed to isolate volatile and semi-volatile compounds from a sample matrix by analyzing the vapor phase above the sample. These methods are particularly useful for aldehydes, which can be volatile. Solid-Phase Microextraction (SPME) coupled with headspace analysis (HS-SPME) is a popular solvent-free technique for extracting aldehydes from complex matrices like food and environmental samples. The optimization of HS-SPME for this compound involves selecting the appropriate fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB), headspace temperature, extraction time, and agitation speed. Higher headspace temperatures generally increase the vapor pressure of analytes, enhancing extraction efficiency, but must be balanced to avoid thermal degradation or excessive extraction of interfering compounds. The duration of extraction is critical for reaching equilibrium or maximizing analyte uptake onto the fiber. These optimized headspace protocols allow for the efficient transfer of this compound into the vapor phase for subsequent GC-MS analysis.

Table 3: Optimized HS-SPME Parameters for Aldehyde Extraction

| Parameter | Optimized Condition/Type | Notes |

| SPME Fiber | PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | Suitable for a range of volatile and semi-volatile compounds |

| Headspace Temp. | 80 °C | Balances analyte volatility with matrix effects |

| Headspace Time | 30 minutes | Allows for sufficient analyte partitioning into the vapor phase |

| Agitation Speed | High (e.g., 500-700 rpm) | Enhances mass transfer and reduces extraction time |

| Sample Matrix | Food, environmental samples | Matrix type influences optimal parameters |

| Injection Port Temp. | 250 °C | For thermal desorption of the SPME fiber |

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Principles

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques employed for the isolation, purification, and concentration of analytes from diverse sample matrices organomation.comveeprho.comphenomenex.comphenomenex.comlibretexts.orgresearchgate.netthermofisher.com. Both methods leverage the differential affinities of compounds between a liquid sample and a solid stationary phase (SPE) or between two immiscible liquid phases (LLE) organomation.comphenomenex.comresearchgate.netveeprho.com.

Solid Phase Extraction (SPE): SPE utilizes a solid adsorbent material packed into a cartridge, disk, or well plate. The sample is passed through this sorbent, where target analytes are selectively retained based on interactions such as hydrophobic, ionic, or polar forces organomation.comphenomenex.comlibretexts.orgthermofisher.com. Interfering compounds are typically washed away, and the retained analyte is then eluted using a stronger solvent organomation.comphenomenex.comthermofisher.com. This process effectively cleans up the sample, reduces matrix effects, and can concentrate the analyte phenomenex.com.

Liquid-Liquid Extraction (LLE): LLE relies on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.comresearchgate.netveeprho.com. Analytes distribute themselves between the phases based on their relative solubilities. The target compound is usually more soluble in one phase, allowing for its separation from components that favor the other phase phenomenex.comveeprho.com. LLE is a straightforward technique often used for sample cleanup and enrichment, especially when analytes have differing polarities phenomenex.comveeprho.com.

For aldehydes like this compound, SPE can employ reversed-phase (e.g., C18) or normal-phase sorbents, depending on the matrix and the aldehyde's polarity. LLE might involve solvents like dichloromethane (B109758) or ethyl acetate (B1210297) to extract less polar aldehydes from aqueous samples epa.govtandfonline.com.

Derivatization Strategies for Aldehydes

Aldehydes, due to their inherent polarity and reactivity, often benefit from derivatization prior to chromatographic analysis. Derivatization enhances their volatility, improves their chromatographic separation, increases their stability, and significantly boosts their detectability by analytical instruments tandfonline.comcsic.esscientificlabs.co.uknih.govchemicalbook.comresearchgate.netnih.govfortunejournals.com.

Common derivatization agents for aldehydes include:

2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes to form stable hydrazone derivatives, which are readily detectable by UV/Vis detectors in High-Performance Liquid Chromatography (HPLC) epa.govfortunejournals.comhitachi-hightech.comhitachi-hightech.comyorku.caperlan.com.pl. This method is widely used for analyzing aldehydes in environmental samples like air and water hitachi-hightech.comhitachi-hightech.comyorku.caperlan.com.pl.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA.HCl): PFBHA.HCl reacts with aldehydes to form oximes. The pentafluorobenzyl moiety confers increased volatility and electron-capturing properties, making these derivatives highly suitable for Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Electron Capture Detection (ECD) csic.esscientificlabs.co.ukchemicalbook.comnih.gov. This reagent is particularly useful for sensitive and specific detection of aldehydes in complex matrices nih.gov.

The choice of derivatization agent depends on the specific aldehyde, the sample matrix, and the intended analytical technique. For this compound, PFBHA.HCl is a strong candidate for GC-MS analysis due to its ability to enhance volatility and electron capture detection.

Quantitative Analysis and Method Validation Parameters

Ensuring the reliability of quantitative data for this compound requires careful consideration of method sensitivity, detection limits, and extraction efficiency.

Assessment of Method Sensitivity and Detection Limits

Method sensitivity refers to an analytical method's ability to detect and quantify an analyte, typically expressed through parameters like the Limit of Detection (LOD) and Limit of Quantitation (LOQ) pjlabs.comquality-pathshala.comnumberanalytics.comnih.govwikipedia.org.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specified confidence level (commonly 99%) pjlabs.comquality-pathshala.comnumberanalytics.comnih.govwikipedia.org. At the LOD, the analyte can be detected, but not necessarily quantified accurately quality-pathshala.com. It is often determined based on a signal-to-noise ratio of at least 3:1 pjlabs.com.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision pjlabs.comquality-pathshala.comwikipedia.org. The LOQ is generally higher than the LOD and requires that the measured concentration falls within an acceptable range of uncertainty quality-pathshala.com. It is crucial for ensuring the reliability of quantitative results, especially for trace analytes pjlabs.com.

These parameters are critical for assessing if an analytical method is sensitive enough for the intended purpose, such as quantifying low levels of this compound in environmental or biological samples pjlabs.comnumberanalytics.com.

Evaluation of Extraction Efficiency

Extraction efficiency, often expressed as percent recovery, quantifies the proportion of the target analyte successfully recovered from the sample matrix during the extraction process biotage.comsciex.comaami.orgsmithers.com. It is a key parameter in method validation, as incomplete extraction can lead to underestimation of analyte concentrations.

Extraction efficiency is typically evaluated using:

Spiked Samples: Samples are fortified with a known amount of the analyte (e.g., this compound) before extraction. The ratio of the amount found after extraction to the amount initially added determines the recovery biotage.comaami.orgsmithers.com.

Internal Standards: While internal standards are primarily used to correct for variations in instrument response and matrix effects during the analytical measurement, they can indirectly help assess extraction efficiency when used in conjunction with pre- and post-spike experiments biotage.comsciex.com. However, for a true measure of extraction efficiency, calculations should ideally be performed without IS correction to reflect losses during the extraction process itself sciex.com.

A recovery of 80-120% is often considered acceptable, though specific requirements may vary depending on the application and regulatory guidelines aami.orgsmithers.com. For this compound, optimizing extraction conditions and using appropriate internal standards are vital for accurate recovery assessment.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide definitive structural information and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C jchps.comslideshare.netresearchgate.netnumberanalytics.comacdlabs.comopenochem.orgbhu.ac.in.

¹H NMR Spectroscopy: Proton NMR provides information about the number, type, and connectivity of hydrogen atoms in a molecule jchps.comslideshare.netmnstate.edu.

The aldehyde proton (-CHO) in this compound is highly deshielded due to its proximity to the electronegative oxygen atom and the sp² hybridized carbon. It typically resonates far downfield, between 9.0 and 10.0 ppm , often appearing as a singlet if there are no adjacent protons to couple with mnstate.edujove.comfiveable.medocbrown.info.

The methyl group (-CH₃) at the 2-position will show a signal characteristic of an alkyl methyl group, likely appearing upfield in the range of 0.7-2.0 ppm , depending on its specific electronic environment mnstate.edu. Its signal may be split by the adjacent proton at C2.

The aliphatic protons of the hexadecyl chain will appear in the upfield region, with signals influenced by their position relative to the methyl branch. Protons on carbons adjacent to the methyl group (alpha protons) will be more deshielded than those further down the chain.

Spin-spin splitting patterns, governed by the (n+1) rule, reveal the number of non-equivalent protons on adjacent carbon atoms, providing crucial information about molecular connectivity jchps.comjove.comlibretexts.org.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon backbone of a molecule researchgate.netopenochem.orgbhu.ac.insavemyexams.comlibretexts.org.

The carbonyl carbon of the aldehyde group in this compound is highly deshielded and typically resonates in the range of 190-200 ppm bhu.ac.infiveable.mesavemyexams.comlibretexts.org.

The methyl carbon will appear in the aliphatic region, typically between 10-30 ppm openochem.orgsavemyexams.com.

The aliphatic carbons of the chain will resonate in the range of 10-50 ppm, with specific shifts influenced by the branching and proximity to the aldehyde group openochem.orgbhu.ac.insavemyexams.com.

In ¹³C NMR spectra, signals are generally observed as singlets due to proton decoupling, simplifying interpretation compared to ¹H NMR openochem.orgsavemyexams.com.

By analyzing the chemical shifts, integration, and splitting patterns in ¹H NMR, and the chemical shifts of ¹³C NMR, the structure of this compound can be definitively elucidated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful vibrational spectroscopic technique used to identify functional groups within a molecule. When IR radiation interacts with a molecule, specific bonds absorb energy at characteristic frequencies, causing them to vibrate (stretch or bend). These absorption frequencies are unique to the types of bonds present, allowing for the identification of functional groups and, in conjunction with other techniques, the elucidation of molecular structure msu.edusavemyexams.comutdallas.eduwiley.com.

This compound, with its aldehyde functional group and a long saturated alkyl chain, exhibits distinct absorption patterns in its IR spectrum. The presence of the aldehyde group is indicated by characteristic absorptions:

Carbonyl (C=O) Stretch: The carbonyl group of an aldehyde typically shows a strong absorption band in the region of 1720–1740 cm⁻¹ chemistrytalk.orglibretexts.org. This band is often sharp and intense, indicative of the double bond character of the C=O linkage savemyexams.commasterorganicchemistry.com.

Aldehyde C-H Stretch: Aldehydes possess a unique C-H stretching vibration that appears as a doublet in the region of 2695–2830 cm⁻¹ chemistrytalk.org. These two bands arise from the symmetric and asymmetric stretching of the aldehyde C-H bond.

Aliphatic C-H Stretches: The long hexadecyl chain of this compound, being saturated, contributes C-H stretching vibrations primarily in the region of 2850–2960 cm⁻¹ chemistrytalk.orglibretexts.orggatech.edu. These absorptions are typically medium in intensity.

Aliphatic C-H Bends: The methylene (B1212753) (CH₂) and methyl (CH₃) groups within the alkyl chain also contribute bending vibrations, commonly observed around 1465 cm⁻¹ and 1375 cm⁻¹ msu.edu.

By analyzing the presence, position, and intensity of these bands, the identity of this compound can be strongly supported.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde C=O Stretch | 1720–1740 | Strong | Sharp, characteristic of aldehydes. |

| Aldehyde C-H Stretch | 2695–2830 | Medium | Often appears as a doublet. |

| Aliphatic C-H Stretch | 2850–2960 | Medium | From the saturated alkyl chain. |

| CH₂ Bending | ~1465 | Medium | Characteristic of methylene groups. |

| CH₃ Bending (Asymmetric) | ~1375 | Medium | Characteristic of methyl groups. |

Electronic Circular Dichroism (ECD) for Chirality Assessment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules ull.esencyclopedia.pub. This method is exceptionally valuable for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds, such as this compound nih.govrsc.org.

This compound is chiral due to the presence of a stereogenic center at the second carbon atom (C2), which is bonded to a hydrogen atom, a methyl group, the aldehyde group, and the rest of the alkyl chain. The aldehyde functional group (–CHO) contains a carbonyl (C=O) chromophore, which is the primary light-absorbing moiety that can exhibit ECD signals in this molecule ull.es. The n→π* electronic transition of the carbonyl group, typically occurring in the UV region (around 280-300 nm), is sensitive to the stereochemical environment.

When circularly polarized light interacts with a chiral molecule, enantiomers will absorb these two forms of light differently, resulting in a circular dichroism spectrum. This spectrum displays differential molar absorptivity (Δε) as a function of wavelength. For chiral aldehydes, the sign and intensity of the Cotton effects (peaks or troughs in the Δε spectrum) can be correlated with the molecule's absolute configuration, often through comparison with known standards, theoretical calculations, or by derivatization with chiral auxiliaries ull.esnih.gov.

Principle: Chiral molecules possess chromophores that, when exposed to circularly polarized light, lead to different absorption rates for left- and right-handed light. This difference is quantified as Δε.

Application to this compound: The aldehyde carbonyl group in this compound acts as the chromophore. The spatial arrangement of the substituents around the chiral center influences the electronic transitions of the carbonyl group, leading to a characteristic ECD spectrum. The two enantiomers of this compound would be expected to exhibit mirror-image ECD spectra nih.gov.

Interpretation: The sign of the Cotton effect observed at the carbonyl n→π* transition can provide information about the absolute configuration at the chiral center. For instance, a positive Cotton effect might correspond to one enantiomer (e.g., R), while a negative Cotton effect would be observed for the other (e.g., S), although specific assignments require empirical data or theoretical modeling ull.esnih.gov. The amplitude of the Cotton effect is directly proportional to the enantiomeric excess of the sample nih.gov.

While specific published ECD data for this compound was not found in the provided search results, the principles of ECD application to chiral aldehydes are well-established. The technique would be employed to confirm the stereochemical integrity of synthesized samples and to quantify the enantiomeric purity.

Table 2: Expected ECD Spectral Features for this compound Enantiomers

| Feature | Expected Observation for Enantiomer 1 | Expected Observation for Enantiomer 2 | Notes |

| Chromophore | Aldehyde C=O (n→π* transition) | Aldehyde C=O (n→π* transition) | Primary chromophore responsible for ECD signal. |

| Wavelength Range | ~280–300 nm | ~280–300 nm | Typical range for aldehyde n→π* transitions. |

| Cotton Effect | Positive or Negative | Mirror image of Enantiomer 1 | Sign correlates with absolute configuration. |

| Δε Value | Specific magnitude | Magnitude same as Enantiomer 1, opposite sign | Amplitude is proportional to enantiomeric purity. |

| Mirror Image | Yes | Yes | Enantiomers exhibit mirror-image ECD spectra. |

Future Perspectives and Emerging Research Avenues for 2 Methylhexadecanal

Elucidation of Undiscovered Biological Roles and Ecological Significance

While 2-Methylhexadecanal has been identified in various natural sources, its specific biological functions remain largely unexplored. Future research could significantly expand our understanding by investigating its potential roles in inter- and intra-species communication, metabolism, and defense mechanisms.

Advancements in Asymmetric Synthesis Methodologies

This compound possesses a chiral center at the second carbon atom, meaning it exists as two enantiomers (R and S). The biological activity of chiral molecules often differs significantly between enantiomers. Therefore, developing stereoselective synthesis methods is a critical future direction.

Development of Enhanced Analytical Techniques for Trace Analysis

Accurate and sensitive detection of this compound, especially at trace levels in complex biological or environmental samples, is crucial for its study. Future advancements in analytical chemistry will focus on improving sensitivity, selectivity, and throughput.

Integration of Advanced Computational Chemistry in Mechanistic Studies and Synthesis Planning

Computational chemistry provides powerful tools for understanding molecular behavior, predicting properties, and guiding synthetic strategies. Its integration into this compound research offers significant potential.

By pursuing these research avenues, scientists can unlock a deeper understanding of this compound's multifaceted nature, paving the way for novel applications and a more comprehensive appreciation of its role in natural systems.

Q & A

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response relationships. Report confidence intervals (95%), n-values (biological replicates), and outlier tests (Grubbs’ test). Transparent reporting of statistical software (e.g., GraphPad Prism version) and raw datasets enhances reproducibility .

Q. How can researchers ethically address discrepancies between preliminary and published data on this compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.